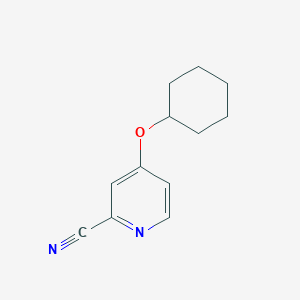
4-Cyclohexyloxypyridine-2-carbonitrile
描述
4-Cyclohexyloxypyridine-2-carbonitrile is an organic compound characterized by a pyridine ring substituted with a cyclohexyloxy group at the fourth position and a cyano group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyloxypyridine-2-carbonitrile typically involves the following steps:
Nucleophilic Substitution: The starting material, 4-hydroxypyridine, undergoes nucleophilic substitution with cyclohexyl bromide in the presence of a base such as potassium carbonate to form 4-cyclohexyloxypyridine.
Nitrile Formation: The intermediate 4-cyclohexyloxypyridine is then subjected to a cyanation reaction using a reagent like sodium cyanide or potassium cyanide under appropriate conditions to introduce the cyano group at the second position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in various substitution reactions, particularly at the pyridine ring, facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines under appropriate conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
4-Cyclohexyloxypyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
作用机制
The mechanism of action of 4-Cyclohexyloxypyridine-2-carbonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
4-Cyclohexylpyridine-2-carbonitrile: Similar in structure but lacks the oxygen atom in the cyclohexyl group.
4-Methoxypyridine-2-carbonitrile: Contains a methoxy group instead of a cyclohexyloxy group.
Uniqueness: 4-Cyclohexyloxypyridine-2-carbonitrile is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties, influencing its reactivity and interaction with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic routes, chemical behavior, and applications
属性
IUPAC Name |
4-cyclohexyloxypyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-10-8-12(6-7-14-10)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIZEYBBCIPIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=NC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
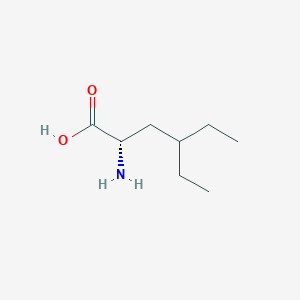
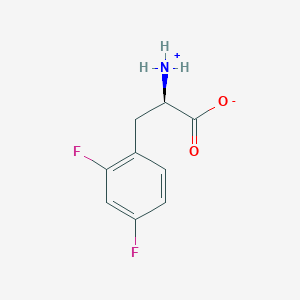
![(2R)-2-azaniumyl-3-[2-(trifluoromethoxy)phenyl]propanoate](/img/structure/B7868068.png)
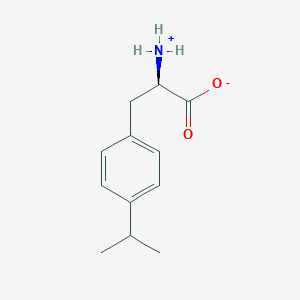
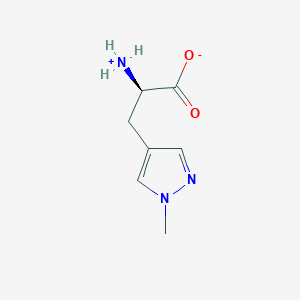
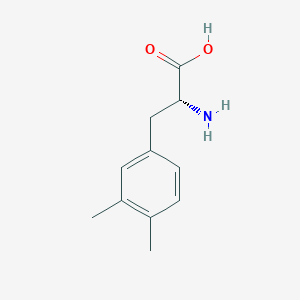
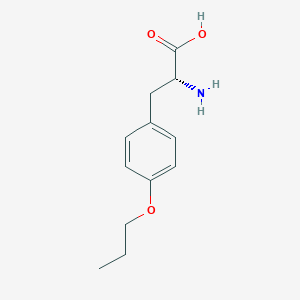

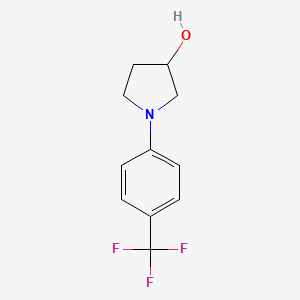
![1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7868125.png)
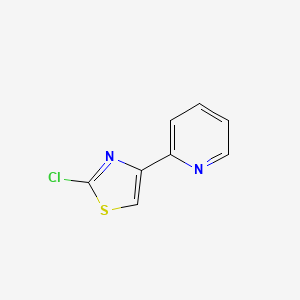
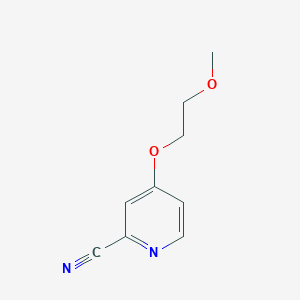
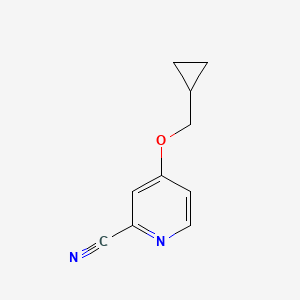
![3-Methyl-5-[(5-methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B7868160.png)
